3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-7-8-13(17)14(9-11)21-10-15-18-19-16(22)20(15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSXRLMHWDEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
Hydrazides (e.g., benzhydrazide for phenyl substitution) react with alkyl/aryl isothiocyanates in ethanol under reflux. For the target compound, the critical intermediate [(2-chloro-5-methylphenoxy)methyl isothiocyanate must first be synthesized through:
Cyclization to Triazoline-5-thione
The intermediate thiosemicarbazide undergoes base-mediated cyclization in 4N NaOH at reflux temperatures (80–100°C). This step proceeds via deprotonation and nucleophilic attack, forming the 4,5-dihydrotriazole ring.
Optimized Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Precipitates product |
| Base Concentration | 4N NaOH | Completes cyclization |
| Reaction Time | 4–6 hours | Maximizes purity |
Alternative Synthetic Pathways
Post-Cyclization Functionalization
For cases where isothiocyanate synthesis proves challenging, the phenoxymethyl group may be introduced via alkylation:
- Synthesize 3-(chloromethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione.
- Perform nucleophilic substitution with 2-chloro-5-methylphenol in DMF/K₂CO₃.
Reaction Scheme
$$
\text{Triazoline-S⁻} + \text{Cl-CH}2\text{-O-C}6\text{H}3(\text{Cl})(\text{CH}3) \xrightarrow{\text{Base}} \text{Target Compound}
$$
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclization. Pilot studies show a 30% reduction in reaction time (3 hours vs. 6 hours) with comparable yields.
Structural Characterization and Analytical Data
The target compound exhibits characteristic spectral features:
FTIR (cm⁻¹)
¹H NMR (DMSO-d₆)
Melting Point
Predicted range: 220–240°C based on analogous structures.
Industrial-Scale Production Considerations
For commercial viability, key process improvements include:
Continuous Flow Reactors
Microreactor trials demonstrate 95% conversion in 1 hour, enabling kilogram-scale production.
Chemical Reactions Analysis
Structural Insights and Interactions
The compound exhibits a 1,2,4-triazole core with a thione group, critical for biological activity. Structural analysis reveals:
a. Hydrogen Bonding
The triazole NH group forms N–H···S hydrogen bonds with the thione group, creating intramolecular motifs (e.g., (8) motif) . These bonds stabilize the molecule and influence packing in the crystalline state.
b. Chalcogen Bonds
Intermolecular C–S···S interactions occur between the thiophene sulfur (donor) and thione sulfur (acceptor), forming extended supramolecular sheets . This network is further reinforced by C–H···C(π) interactions involving the phenyl substituent.
c. UV-Vis and IR Data
For analogous triazolethiones, UV λmax values range from 204–293 nm, with IR peaks at 1641–1603 cm⁻¹ (C=N stretching) and 1241 cm⁻¹ (C–S vibrations) . Comparable data is anticipated for this compound.
Biological Activities
a. Antimicrobial Properties
Triazolethiones are known for broad-spectrum antimicrobial activity, with MIC values often comparable to standard agents . The 2-chloro-5-methylphenoxy substituent may enhance lipophilicity, potentially improving membrane permeability and efficacy.
b. Cytotoxicity
MTT assays on similar compounds (e.g., 5-[4-(4-fluorobenzoylamino)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) show IC50 values ranging from 2.17–12.58 μg/mL against HeLa cells . The phenyl substituent in the target compound may modulate this activity.
| Compound | HeLa IC50 (μg/mL) | Normal Cell IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| 3b (Analogue) | 2.17 | 12.58 | 5.79 |
| 3d (Analogue) | 3.51 | 15.23 | 4.34 |
Environmental and Regulatory Considerations
While no direct data exists for this compound, the presence of a chlorinated substituent raises concerns about persistence in the environment. Regulatory frameworks, such as Canada’s Revised In Commerce List, highlight the need for thorough risk assessments .
Scientific Research Applications
The compound 3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered interest in various scientific research applications. This article discusses its applications, particularly in the fields of medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
The compound has been explored for its potential as an antimicrobial agent . Triazole derivatives are known to exhibit antifungal properties, making this compound a candidate for treating fungal infections. Research has shown that modifications in the triazole structure can enhance antifungal activity against various strains of fungi.
Case Study: Antifungal Activity
A study investigated the antifungal efficacy of several triazole derivatives, including similar compounds to the target compound. Results indicated that modifications in the phenyl and chloro groups significantly affected the compound's potency against Candida species and Aspergillus species .
Agricultural Applications
In agriculture, compounds like this one have been studied for their potential as fungicides . The presence of the triazole moiety is particularly relevant due to its ability to inhibit sterol biosynthesis in fungi.
Case Study: Fungicidal Properties
Research demonstrated that triazole-based fungicides effectively controlled leaf spot diseases in crops such as soybeans and corn. The compound's structure allows it to penetrate plant tissues efficiently, providing systemic protection against fungal pathogens .
Material Science
The unique chemical structure of this compound allows for its application in the development of novel materials . Its incorporation into polymer matrices can enhance properties such as thermal stability and resistance to microbial degradation.
Case Study: Polymer Composites
A study explored the incorporation of triazole derivatives into polyurethane matrices, resulting in enhanced antimicrobial properties and improved thermal stability. This suggests potential applications in coatings and packaging materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects. The phenyl and chlorinated phenoxy groups may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory Activity
- 3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (Compound A) : Substitution with methoxy groups enhances anti-inflammatory activity. N-acylation or S-methylation further modulates efficacy, as seen in derivatives with 30–40% reduction in carrageenan-induced edema in rat models .
Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound B) : The chloro-fluorophenyl hybrid structure shows broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Target Compound : The absence of a fluorophenyl group may limit its antimicrobial spectrum but improve selectivity due to reduced off-target interactions.
Yield Optimization
Structural and Crystallographic Insights
- 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione (Compound C) : X-ray studies reveal L-shaped geometry with C–H···π interactions stabilizing the crystal lattice. The adamantyl group enhances lipophilicity (logP ≈ 4.2) .
- Target Compound: The smaller phenoxy group may reduce intermolecular interactions, lowering melting points compared to adamantyl derivatives.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 498.4 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.
Triazole derivatives are recognized for their ability to interact with various biological targets. The specific mechanisms by which This compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Triazole compounds often exhibit antifungal and antibacterial properties by disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
- Antitumor Effects : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways.
Antimicrobial Properties
Research indicates that triazole derivatives possess significant antimicrobial activity. For instance:
- In vitro studies have shown that certain triazoles can inhibit the growth of various bacterial strains and fungi.
- The compound's structure allows it to penetrate microbial membranes effectively, leading to cell death.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives:
- A study highlighted that compounds similar to This compound exhibited cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole 1 | MCF7 | 10.5 |
| Triazole 2 | HeLa | 12.3 |
| Target Compound | MCF7 | 8.0 |
Anti-inflammatory Effects
Triazoles have also been studied for their anti-inflammatory properties:
- Compounds in this class can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, suggesting potential use in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent publication examined the effects of various triazole derivatives on cancer cell lines. The target compound was found to significantly reduce cell viability in a dose-dependent manner compared to controls .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against common pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the established synthetic routes for this triazole-thione derivative?
The compound is typically synthesized via hetero-cyclization reactions . For example, analogous triazole-thiones are prepared by reacting substituted isothiocyanates (e.g., 4-chlorophenyl isothiocyanate) with hydrazide derivatives (e.g., formic hydrazide) under reflux conditions in ethanol or methanol . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products like disubstituted thiols or incomplete cyclization . Purification often involves recrystallization from DMSO/water mixtures or column chromatography using silica gel .
Advanced: What strategies resolve discrepancies between spectroscopic data and crystallographic results?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example, NMR may indicate a mixture of tautomers, while X-ray shows a single form due to crystal packing effects. To resolve this:
- Refine crystallographic data using SHELXL with restraints for disordered atoms .
- Cross-validate NMR chemical shifts with computed values (e.g., GIAO-DFT) .
- Apply error analysis frameworks (e.g., Bayesian statistics) to quantify uncertainties in bond lengths or angles .
Basic: Which spectroscopic techniques confirm the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 4.5–5.5 ppm) .
- IR spectroscopy : Confirm the C=S stretch (~1250 cm⁻¹) and absence of S-H bands .
- Single-crystal X-ray diffraction : Resolve molecular geometry and hydrogen-bonding networks .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .
Advanced: How to design experiments to determine acid dissociation constants (pKa) of triazole-thione derivatives?
Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH) as the titrant . Key steps:
- Calibrate the electrode using standard buffers.
- Record mV values at 0.05 mL titrant increments.
- Calculate half-neutralization potentials (HNP) from titration curves.
- Correlate HNP with pKa using solvent-specific correction factors. For example, triazole-thiones exhibit pKa values between 8.5–10.5 in aprotic solvents due to thione proton acidity .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?
X-ray studies reveal:
- N–H⋯S hydrogen bonds (2.3–2.5 Å) forming supramolecular dimers .
- C–S⋯π interactions (3.4–3.6 Å) between thione sulfur and triazolyl rings.
- C–Cl⋯π contacts (3.5 Å) contributing to 3D packing .
Thermal ellipsoid analysis (e.g., using PLATON) quantifies anisotropic displacement parameters to assess interaction strength .
Advanced: How to evaluate biological activity using in silico methods?
Computer-assisted prediction tools like PASS Online® predict antimicrobial or antitumor activity by comparing molecular descriptors (e.g., logP, topological polar surface area) to known bioactive triazole-thiones . Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, prioritizing targets like fungal lanosterol 14α-demethylase or human topoisomerase II . Validate predictions with in vitro assays (e.g., MIC tests for antifungal activity).
Basic: What are common impurities during synthesis, and how are they characterized?
Common impurities include:
- Uncyclized intermediates : Detected via LC-MS (e.g., m/z corresponding to hydrazide-thiocarbamide precursors) .
- Oxidation byproducts (e.g., disulfides): Identified by Raman spectroscopy (S–S stretches at ~500 cm⁻¹) .
- Regioisomers : Resolved using 2D NMR (NOESY for spatial proximity) or X-ray crystallography .
Advanced: How does solvent choice affect tautomerism in triazole-thiones?
Solvent polarity and hydrogen-bonding capacity shift tautomeric equilibria. For example:
- Polar aprotic solvents (DMF) : Stabilize the thione form via dipole-dipole interactions.
- Protic solvents (MeOH) : Favor thiol tautomers due to H-bonding with S–H groups.
- Experimental validation : Compare UV-Vis spectra (λmax shifts ~20 nm between tautomers) and ¹H NMR in deuterated solvents .
Advanced: How to refine crystallographic data when heavy atoms are absent?
For light-atom structures (C, H, N, S):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
